(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-6-Chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a chromene backbone substituted with a chloro group at position 6 and an imino-linked 4-fluorophenyl moiety at position 2.
Properties
IUPAC Name |
6-chloro-2-(4-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O2/c17-10-1-6-14-9(7-10)8-13(15(19)21)16(22-14)20-12-4-2-11(18)3-5-12/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOBIYSZOPFFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with 4-fluoroaniline under appropriate conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, facilitating advances in organic chemistry and materials science.
Biology
- Bioactive Compound Investigation : It has been studied for its potential antimicrobial, antioxidant, and anticancer properties:
- Anticancer Activity : Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one demonstrated moderate to high potency against leukemia and breast cancer cells, with IC50 values ranging from 24.4 μM to 68.4 μM against specific cell lines.
- Mechanism of Action : The compound may inhibit key enzymes involved in disease pathways and modulate signaling pathways like PI3K/AKT, leading to altered cellular responses and potential apoptosis in cancer cells.
Medicine
- Therapeutic Applications : The compound is explored for treating diseases such as cancer, inflammation, and microbial infections:
- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
- Anti-inflammatory Effects : Potential mechanisms include modulation of inflammatory pathways.
Industrial Applications
The compound may also find applications in developing new materials and chemical processes due to its unique properties.
Case Studies
- Anticancer Efficacy Study : A study evaluated the cytotoxicity of chromene derivatives against MOLT-4 (leukemia) and MCF-7 (breast cancer) cell lines, demonstrating significant potential for therapeutic development.
- Antimicrobial Testing : Ongoing research is assessing the efficacy of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide against various bacterial strains, with preliminary results indicating promising antimicrobial activity.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Modulation of Signaling Pathways: It can modulate signaling pathways like the PI3K/AKT pathway, leading to altered cellular responses.
Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Halogen-Substituted Chromene Derivatives
The bromo-substituted analog, (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (MolPort-023-225-173), shares the chromene-carboxamide core but differs in halogen (Br vs. Cl) and the substituent on the imino-phenyl group (phenoxy vs. fluoro). The chloro group in the target compound may confer higher electronegativity and influence binding affinity in biological systems compared to bromo analogs.
Fluorophenyl-Substituted Heterocycles
Compounds like 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine () and thiazole derivatives () highlight the role of fluorophenyl groups in modulating molecular conformation. For instance, in isostructural thiazole compounds (), the fluorophenyl group adopts a perpendicular orientation relative to the planar core, a feature that may enhance π-stacking or hydrophobic interactions. Similarly, the target compound’s fluorophenyl-imino linkage could induce nonplanar geometry, optimizing interactions with biological targets .
Chalcone Derivatives with Fluorophenyl Groups
Chalcone analogs, such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (), exhibit dihedral angles between the fluorophenyl ring and the central core ranging from 7.14° to 56.26°. This variability underscores how substituents influence molecular geometry.
Conformational and Physicochemical Properties
Steric and Electronic Effects
The 4-fluorophenyl group introduces steric repulsion, as observed in nonplanar metalloporphyrins (). This distortion may enhance the target compound’s ability to fit into hydrophobic pockets in proteins or DNA.
Lipophilicity
HPLC-derived log k values for carboxamide analogs () suggest moderate lipophilicity, which is critical for membrane permeability. The chloro and fluorophenyl groups in the target compound likely increase log P compared to non-halogenated analogs, balancing solubility and absorption .
Biological Activity
(2Z)-6-chloro-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene class of compounds. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.
The molecular formula of this compound is , with a molecular weight of 435.3 g/mol. The compound features a chromene core substituted with a chloro and a fluorophenyl group, which may enhance its biological activity.
Anticancer Activity
Research has demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating the cytotoxicity of several chromen-4-one derivatives, it was found that compounds similar to this compound showed moderate to high potency against leukemia and breast cancer cells. For example, the IC50 values for certain derivatives ranged from 24.4 μM to 68.4 μM against MOLT-4 and MCF-7 cell lines, respectively .
Table 1: Cytotoxicity Data of Chromene Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HL-60 | 42.0 ± 2.7 |
| Compound B | MOLT-4 | 24.4 ± 2.6 |
| Compound C | MCF-7 | 68.4 ± 3.9 |
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and inhibition of key enzymes involved in tumor growth. The presence of halogen substituents may enhance binding affinity to molecular targets such as proteins involved in cell cycle regulation and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, chromene derivatives have been studied for their antimicrobial effects. Certain studies have reported that compounds with similar structures exhibit antibacterial and antifungal activities against common pathogens like Staphylococcus aureus and Candida albicans. The structure-activity relationship indicates that modifications at the phenyl ring can significantly influence antimicrobial potency .
Case Studies
- Cytotoxicity in Leukemia Models : In vivo studies using murine models have shown that derivatives similar to this compound can effectively inhibit tumor growth in leukemia models when administered at specific dosages over a defined period .
- Antimicrobial Screening : A series of chromene derivatives were screened for their antibacterial properties, yielding promising results against both gram-positive and gram-negative bacteria. The modifications on the chromene core significantly affected their efficacy .
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 60–80°C during imine formation to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Use Lewis acids like ZnCl₂ for regioselective halogenation.
- Purity Monitoring : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) to track intermediates .
How can spectroscopic techniques characterize the stereochemical configuration and functional groups of this compound?
Basic Question
Methodological Approach :
What advanced strategies resolve contradictions in biological activity data across different assays?
Advanced Question
Case Study : Discrepancies in IC₅₀ values for anticancer activity may arise from:
- Assay Variability : Use MTT (mitochondrial activity) vs. apoptosis-specific assays (e.g., Annexin V).
- Cell Line Heterogeneity : Test across multiple lines (e.g., MCF-7, HeLa) to identify target-specific effects.
- Solubility Issues : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation .
Q. Resolution Workflow :
Validate assay conditions with positive controls (e.g., doxorubicin).
Perform dose-response curves in triplicate.
Cross-validate with computational docking (e.g., AutoDock Vina) to confirm binding to kinases like EGFR or CDK2 .
How does the electronic influence of substituents affect reaction mechanisms in derivatization?
Advanced Question
The electron-withdrawing chloro and fluoro groups:
- Direct Electrophilic Substitution : Deactivate the chromene ring, favoring meta/para positions in nitration or sulfonation.
- Nucleophilic Aromatic Substitution (NAS) : Facilitate displacement of chloride under basic conditions (e.g., NaOH/EtOH, 70°C).
- Imine Reactivity : Stabilize transition states in Schiff base formation via resonance .
Q. Experimental Design :
- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy.
- DFT Calculations : Use Gaussian09 to model charge distribution and frontier molecular orbitals .
What methodologies validate the compound’s mechanism of action in modulating biological targets?
Advanced Question
Integrated Approach :
Biochemical Assays :
- Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates.
- Western blotting to assess phosphorylation levels in MAPK/ERK pathways .
Structural Studies :
In Silico Modeling :
- Molecular dynamics (MD) simulations (AMBER) to predict binding stability .
Q. Data Interpretation :
- Correlate IC₅₀ values with docking scores (RMSD <2.0 Å indicates strong binding).
- Validate with CRISPR-Cas9 knockout models to confirm target specificity .
How can computational tools predict and optimize the compound’s pharmacokinetic properties?
Advanced Question
ADMET Prediction :
| Property | Tool/Method | Key Parameters |
|---|---|---|
| Solubility | SwissADME | LogP ~2.8 (moderate lipophilicity). |
| Metabolism | CYP450 isoforms | Predominant metabolism via CYP3A4 (use liver microsomes for validation). |
| Toxicity | ProTox-II | LD₅₀ >500 mg/kg (oral, rat). |
Q. Optimization Strategies :
- Introduce hydrophilic groups (e.g., -OH) at position 8 to enhance solubility.
- Replace fluoro with trifluoromethyl to improve metabolic stability .
What crystallographic challenges arise in determining the compound’s Z-configuration?
Advanced Question
Challenges :
- Twinned Crystals : Common due to flexible imine bonds. Use SHELXL’s TWIN/BASF commands for refinement.
- Disorder : Halogen atoms may exhibit positional disorder. Apply restraints (DFIX, SADI) during refinement.
- Data Resolution : Aim for <1.0 Å resolution (synchrotron radiation) to resolve electron density ambiguity .
Q. Best Practices :
- Grow crystals via slow evaporation (acetonitrile/water, 1:1).
- Validate with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
How do steric effects influence regioselectivity in cross-coupling reactions?
Advanced Question
Case Study : Suzuki-Miyaura coupling at position 6:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
